4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Medicinal chemistry Cross-coupling Building block

This indazole scaffold offers three orthogonal reactive handles: a 4-bromo substituent for Suzuki cross-coupling, a 3-formyl group for reductive amination or hydrazone formation, and a 6-carboxylic acid for amide bond formation. Unlike non-halogenated analogs (e.g., CAS 319474-35-6), the C4-Br handle enables late-stage diversification critical for kinase inhibitor SAR. Use to rapidly generate focused libraries for FGFR, Aurora, and JNK programs. MW 269.05 g/mol, LogP 1.53.

Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
CAS No. 885523-37-5
Cat. No. B1292524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-formyl-1H-indazole-6-carboxylic acid
CAS885523-37-5
Molecular FormulaC9H5BrN2O3
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)C=O)Br)C(=O)O
InChIInChI=1S/C9H5BrN2O3/c10-5-1-4(9(14)15)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)(H,14,15)
InChIKeyIVFLTQPQOXRHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid CAS 885523-37-5: trifunctional indazole building block for kinase inhibitor and antibacterial research


4-Bromo-3-formyl-1H-indazole-6-carboxylic acid (CAS 885523-37-5) is a heterocyclic building block belonging to the indazole family, characterized by the concurrent presence of three distinct functional groups: a bromine atom at the 4-position, a formyl group at the 3-position, and a carboxylic acid group at the 6-position of the indazole core [1]. Indazole scaffolds are widely recognized as privileged structures in medicinal chemistry due to their ability to engage kinase ATP-binding pockets and other therapeutic targets [2]. This compound, with its three orthogonal reactive handles, enables divergent synthetic elaboration for the construction of focused compound libraries and structure-activity relationship (SAR) investigations in kinase inhibitor programs.

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid: why generic indazole substitution fails in SAR-driven programs


Generic substitution with structurally similar indazole analogs is not viable in SAR-driven medicinal chemistry programs because the specific substitution pattern on the indazole core profoundly influences both chemical reactivity and biological target engagement [1]. The 4-bromo substituent in 4-bromo-3-formyl-1H-indazole-6-carboxylic acid serves as a critical cross-coupling handle that cannot be replicated by non-halogenated analogs such as 3-formyl-1H-indazole-6-carboxylic acid (CAS 319474-35-6) [2]. Furthermore, indazole-based kinase inhibitors exhibit high sensitivity to substituent positioning—even minor modifications can alter isoform selectivity profiles, as demonstrated in Aurora kinase and FGFR4 inhibitor programs [3]. Consequently, substituting this compound with a cheaper analog lacking the 4-bromo group eliminates the synthetic versatility required for late-stage diversification, while substituting with an alternative halogenated analog (e.g., 4-chloro or 4-iodo) introduces different reactivity profiles and steric constraints in downstream coupling reactions [4].

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid: quantitative evidence of differentiation from closest analogs


Structural differentiation: 4-bromo substituent enables Pd-catalyzed cross-coupling inaccessible to non-halogenated analog

The presence of a bromine atom at the 4-position of the indazole core provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is entirely absent in the non-halogenated comparator compound 3-formyl-1H-indazole-6-carboxylic acid (CAS 319474-35-6) [1]. The target compound contains three orthogonally reactive functional groups (C4-Br, C3-CHO, C6-COOH) compared to only two functional groups in the comparator (C3-CHO, C6-COOH) [2]. This additional functionality enables late-stage diversification strategies that are impossible with the non-brominated analog.

Medicinal chemistry Cross-coupling Building block

Lipophilicity modulation: bromine substitution increases calculated XLogP3-AA by 0.63 units vs. non-halogenated analog

The 4-bromo substitution significantly alters the lipophilicity profile of the indazole core compared to the non-halogenated analog. The target compound exhibits a computed XLogP3-AA value of 1.53 , whereas 3-formyl-1H-indazole-6-carboxylic acid has a computed XLogP3-AA of 0.9 [1]. This difference of 0.63 log units represents a measurable shift in partition coefficient that influences membrane permeability, protein binding, and overall pharmacokinetic behavior of derived compounds.

Physicochemical properties Drug-likeness Lipophilicity

Molecular weight increase of 78.89 Da relative to non-halogenated analog affects library design parameters

The substitution of hydrogen with bromine at the 4-position results in a molecular weight increase of 78.89 g/mol compared to 3-formyl-1H-indazole-6-carboxylic acid [1]. The target compound has a molecular weight of 269.05 g/mol , while the non-halogenated comparator has a molecular weight of 190.16 g/mol . This substantial difference has implications for fragment-based drug design and lead optimization, where molecular weight is a key parameter in ligand efficiency calculations and compliance with Lipinski's Rule of Five.

Medicinal chemistry Library design Molecular properties

Class-level evidence: 4-bromo-indazole derivatives demonstrate potent antibacterial activity as FtsZ inhibitors

While direct biological data for 4-bromo-3-formyl-1H-indazole-6-carboxylic acid is not available in the public domain, class-level evidence from structurally related 4-bromo-1H-indazole derivatives provides a framework for understanding the potential biological relevance of the 4-bromo-indazole core. A series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as filamentous temperature-sensitive protein Z (FtsZ) inhibitors [1]. Among these, compound 9 exhibited the best activity against Streptococcus pyogenes PS with a minimum inhibitory concentration (MIC) of 4 µg/mL, being 32-fold more active than 3-methoxybenzamide and 32-fold more active than curcumin, and 2-fold more active than ciprofloxacin [2]. This demonstrates that the 4-bromo-indazole scaffold can confer potent antibacterial activity through FtsZ inhibition.

Antibacterial FtsZ inhibitor Antimicrobial resistance

Class-level evidence: indazole-6-carboxylic acid core is a validated kinase inhibitor scaffold with demonstrated target engagement

The indazole-6-carboxylic acid core present in the target compound is a privileged scaffold in kinase inhibitor drug discovery. Class-level evidence demonstrates that 1H-indazole derivatives bearing the 6-carboxylic acid motif achieve potent kinase inhibition: compound 27i exhibited FGFR4 IC50 = 2.4 nM with no activity against 381 kinases at 1 µM [1]; compound 48c exhibited FGFR4 IC50 = 2.9 nM with high selectivity across 66 kinases [2]; compound 9u exhibited FGFR1 IC50 = 3.3 nM with good kinase selectivity [3]. This body of evidence establishes the indazole-6-carboxylic acid scaffold as a validated starting point for developing potent and selective kinase inhibitors.

Kinase inhibitor Cancer therapy FGFR

Supporting evidence: indazole scaffold enables isoform-selective kinase inhibition via tunable substitution

Supporting evidence from Aurora kinase inhibitor programs demonstrates that indazole scaffolds with different substituents can achieve isoform-selective kinase inhibition. In a fragment-based drug design study, compounds 17 (dual Aurora A/B), 21 (Aurora B selective), and 30 (Aurora A selective) were identified, all sharing the indazole privileged scaffold but differentiated by specific substituent patterns [1]. This underscores that the precise substitution pattern—including the 4-bromo, 3-formyl, and 6-carboxylic acid arrangement in the target compound—is critical for achieving desired selectivity profiles, and that generic substitution with simpler indazole analogs would not recapitulate these SAR relationships.

Kinase selectivity SAR Aurora kinase

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid: optimal application scenarios based on quantitative evidence


Synthesis of focused kinase inhibitor libraries via orthogonal functionalization

This compound is optimally deployed as a core scaffold for constructing focused kinase inhibitor libraries, leveraging its three orthogonally reactive functional groups (C4-Br, C3-CHO, C6-COOH) for divergent parallel synthesis . The 4-bromo substituent enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl diversification; the 3-formyl group permits reductive amination or hydrazone formation; and the 6-carboxylic acid facilitates amide bond formation. This orthogonal reactivity profile—confirmed by structural comparison with the non-halogenated analog which lacks the cross-coupling handle —enables the rapid generation of diverse analogs for SAR studies in FGFR, Aurora, or JNK kinase inhibitor programs where indazole scaffolds have demonstrated potent activity [5].

FtsZ-targeted antibacterial agent development

Based on class-level evidence demonstrating that 4-bromo-1H-indazole derivatives exhibit potent FtsZ inhibitory activity (MIC = 4 µg/mL against S. pyogenes, 32-fold more potent than 3-MBA) , this compound serves as a strategically functionalized precursor for synthesizing novel antibacterial agents. The 4-bromo substituent is structurally aligned with the validated pharmacophore, while the 3-formyl and 6-carboxylic acid groups provide additional vectors for installing substituents that may enhance potency, improve solubility (the calculated LogP of 1.53 may require modulation ), or overcome resistance mechanisms in Gram-positive pathogens.

Fragment-based drug discovery for kinase targets

With a molecular weight of 269.05 g/mol and a calculated XLogP3-AA of 1.53 , this compound occupies a chemical space suitable for fragment-based drug discovery (FBDD) campaigns targeting kinases. The indazole-6-carboxylic acid core provides a validated anchor for engaging kinase hinge regions, while the 4-bromo and 3-formyl substituents offer synthetic handles for fragment growing and merging strategies. The compound's MW and lipophilicity differentiate it from the lighter non-halogenated analog (MW 190.16, XLogP3-AA 0.9) [5], providing options for fragment library diversification with predictable physicochemical properties.

Late-stage diversification of advanced intermediates

The 4-bromo substituent uniquely enables late-stage functionalization via Pd-catalyzed cross-coupling of advanced synthetic intermediates, a capability entirely absent in the non-halogenated comparator 3-formyl-1H-indazole-6-carboxylic acid . This is particularly valuable in lead optimization where introducing structural diversity at a late stage avoids de novo resynthesis of complex molecules. Medicinal chemistry programs pursuing kinase inhibitors with improved selectivity or pharmacokinetic properties can install diverse aryl, heteroaryl, or amine substituents at the 4-position while preserving the pre-functionalized 3-formyl and 6-carboxylic acid moieties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.